
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one, also known as DFP-10825, is a novel compound that has shown potential in scientific research applications. This compound is synthesized using a specific method and has a mechanism of action that affects biochemical and physiological processes. In
Mechanism of Action
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one works by inhibiting the activity of specific enzymes involved in biochemical and physiological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has been studied for its effects on various biochemical and physiological processes. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has also been shown to have anti-cancer effects and has been studied for its potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has several advantages for lab experiments. This compound is easy to synthesize and can be produced in high yields. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are also limitations to the use of 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one. This compound has shown potential in the treatment of inflammatory diseases and cancer, and further studies are needed to explore its potential therapeutic applications. Additionally, the mechanism of action of 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one is not fully understood, and further studies are needed to elucidate the specific pathways involved. Finally, the synthesis method for 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one can be further optimized to improve yields and reduce the production of side products.
Synthesis Methods
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one is synthesized using a specific method that involves the reaction of 2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one with difluoromethyl iodide. This reaction is carried out under specific conditions and yields the desired compound. The synthesis method has been optimized to produce high yields of 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one with minimal side products.
Scientific Research Applications
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has shown potential in scientific research applications. This compound has been studied for its effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has also been studied for its effects on cancer cells and has shown potential as an anti-cancer agent.
properties
IUPAC Name |
5-(difluoromethyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O2/c7-6(8)4-3-5(12)10(9-4)1-2-11/h3,6,9,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEZTAFAQZYZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCO)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


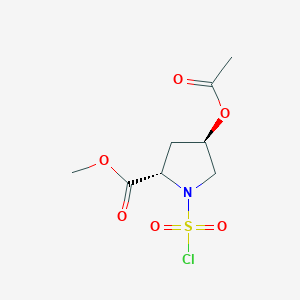
![2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone](/img/structure/B2627686.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2627687.png)
![4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2627689.png)
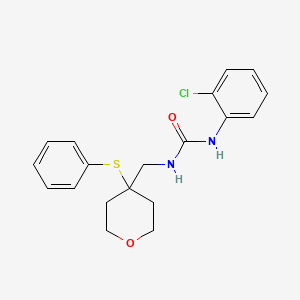
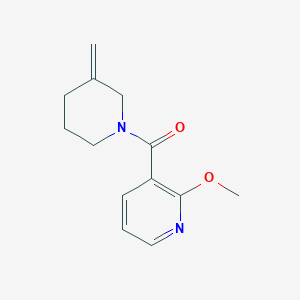

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)
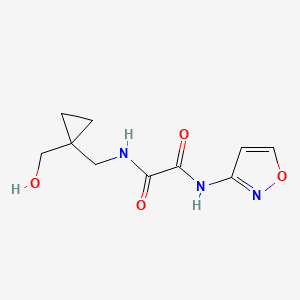
![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2627699.png)
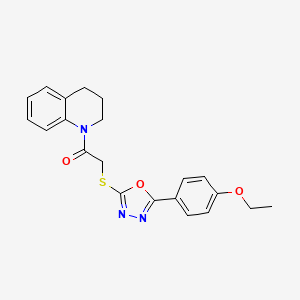
![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2627705.png)
